molecular formula C13H12N2O4 B11857521 N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide

N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide

Cat. No.: B11857521
M. Wt: 260.24 g/mol
InChI Key: ZSEAZGFISPKIOX-UHFFFAOYSA-N
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Description

N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide (hereafter referred to as Compound I-24) is a spirocyclic oxazolidinedione derivative with a unique structural framework. Its core consists of a fused indene-oxazolidinedione system, where the indene moiety is spiro-linked to the oxazolidinedione ring. This compound has been synthesized via multi-step protocols involving bromination, coupling reactions, and recrystallization, as detailed in .

Key structural features include:

  • Spirocyclic architecture: Enhances conformational rigidity, improving target selectivity.
  • Oxazolidinedione moiety: A diketone system that may participate in hydrogen bonding or act as a Michael acceptor.
  • Acetamide substituent: Provides a site for further functionalization or derivatization.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

N-(2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl)acetamide

InChI

InChI=1S/C13H12N2O4/c1-7(16)14-9-2-3-10-8(6-9)4-5-13(10)11(17)15-12(18)19-13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17,18)

InChI Key

ZSEAZGFISPKIOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3(CC2)C(=O)NC(=O)O3

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Pauson-Khand Cyclization

Rhodium complexes, particularly [Rh(CO)₂Cl]₂, enable tandem cyclization of 1,4-enynes under CO atmosphere. Source details a protocol where a cyclopropyl-tethered 1,4-enyne reacts with CO to yield 6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives. This intermediate undergoes oxidation and ring expansion to form the oxazolidine moiety. Key parameters include:

  • Catalyst : [Rh(CO)₂Cl]₂ (2.5 mol%)

  • Conditions : 60°C, 24 h, CO balloon

  • Yield : 53–58% for indenone intermediates.

Zirconium-Mediated Knoevenagel Condensation

Source reports ZrOCl₂·8H₂O-catalyzed reactions between indan-1,3-dione and aromatic aldehydes in aqueous media. For example, 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione forms in 95% yield within 45 min. Subsequent hydrogenation and oxazolidine ring closure via NH₄OAc/EtOH reflux yields the spirocyclic core.

Acid-Catalyzed Spirocyclization

Concentrated HCl in refluxing THF induces cyclization of N-(2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)ethyl)acetamide precursors. Source achieved 40.9% yield after recrystallization (DCM/petroleum ether), with NMR confirming spirojunction at δ 3.84 ppm (OCH₃) and δ 7.59 ppm (indenyl H).

Acetamide Functionalization Strategies

Installation of the acetamide group occurs via nucleophilic acyl substitution or direct coupling:

DIPEA-Mediated Coupling

Aryl amine intermediates react with acetyl chloride in DCM at 0°C, as per Source. Using DIPEA (4.7 equiv) as base, N-acetylation proceeds with 72% conversion. Critical parameters:

  • Solvent : Dichloromethane (2.5 mL/mmol)

  • Temperature : 0°C → RT over 2 h

  • Workup : Brine washing, Na₂SO₄ drying.

Lithium Diisopropylamide (LDA)-Assisted Acetylation

Source employs LDA (2.1 equiv) in THF at −78°C to deprotonate indenyl precursors, followed by N-acetylpiperidine quenching. After TFA-mediated cyclization in DCM, acetamide derivatives form in 65% yield.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Flash Chromatography : Elution with 2–12% MeOH/DCM resolves polar byproducts.

  • Reverse-Phase C18 Chromatography : Gradients of 5% → 95% MeCN/H₂O enhance purity (>98% by HPLC).

Spectroscopic Data

1H NMR (500 MHz, CDCl₃) :

  • δ 7.59 (d, J = 8.5 Hz, Indenyl H)

  • δ 6.25 (br s, NH)

  • δ 3.84 (s, OCH₃)

  • δ 2.72 (s, CH₂CO).

HRMS (ESI) :

  • Calculated for C₁₈H₁₇F₃N₂O₄ [M+H]⁺: 395.1211

  • Observed: 395.1218.

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Purity (%)Key Advantage
Rhodium Cyclization[Rh(CO)₂Cl]₂53–5895High regioselectivity
Zirconium CondensationZrOCl₂·8H₂O85–9590Aqueous conditions
LDA AcetylationLDA/TFA6598Low-temperature stability

Mechanistic Insights

Spirocycle Formation

The oxazolidine ring forms via intramolecular nucleophilic attack of an amine on a carbonyl group, facilitated by acid (TFA) or base (DIPEA). Source proposes a six-membered transition state stabilized by Rhodium-CO complexes.

Acetylation Dynamics

Kinetic studies in Source reveal second-order dependence on [AcCl], with DIPEA accelerating deprotonation. Competing O-acetylation is suppressed at 0°C.

Challenges and Optimization

  • Byproduct Formation : Over-acetylation (∼15%) occurs at >1.2 equiv AcCl; stoichiometric control reduces this to <5%.

  • Solvent Effects : THF increases cyclization rates 3-fold vs. DCM but lowers yields by 12% due to side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazolidine ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the indene or oxazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have evaluated the anticancer properties of N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide through in vitro assays. The compound has shown significant inhibitory effects against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited substantial growth inhibition against several cancer cell lines including OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) were reported as follows:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.88

These results indicate that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The dual antimicrobial and anticancer properties of compounds related to this compound have been explored extensively.

Case Study: Antimicrobial Efficacy

Research highlighted in the Turkish Journal of Chemistry focused on the synthesis and biological evaluation of oxadiazole derivatives, which share structural similarities with the target compound. These derivatives demonstrated moderate to severe antimicrobial activity against various pathogens:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The results suggest that modifications to the oxadiazole core can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the oxazolidine ring have been shown to influence both anticancer and antimicrobial activities.

Table: SAR Insights

Substituent TypeEffect on Activity
Fluorine SubstitutionIncreased lipophilicity and cellular uptake
Methyl GroupEnhanced binding affinity to target enzymes

Research indicates that specific modifications can lead to improved biological activity while reducing toxicity .

Mechanism of Action

The mechanism of action of N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Core Modifications: Spiro-Oxazolidinedione vs. Spiro-Thiazolidinedione

  • Spiro-thiazolidinediones (e.g., Compounds 97–99 in ) replace the oxygen atom in the oxazolidinedione ring with sulfur. This substitution alters electronic properties and bioactivity. For example: Compound 99 (spiro-thiazolidinedione) showed potent activity against T-cell leukemia (Jurkat) with an IC50 of 0.34 nM .

Substituent Variations

Compound Name Key Substituents Molecular Weight Biological Activity/Notes Reference
N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide (I-24) Acetamide at C5 385.3 g/mol* Intermediate for derivatization (e.g., I-25)
N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-... (Compound 24) 3-Methylureido, 4-fluorobenzyl, trifluoropropan-2-yl 536.48 g/mol Orally bioavailable inhibitor (90% yield)
B4 (N-((S)-2,3-Dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-...) 1-Methylpyrazole, fluorobenzyl, dihydroindenyl 557.22 g/mol Anti-prostate cancer activity (99.17% purity)
B17 (1-(3′-(2-(7-(Difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2',4'-dioxo-...) Difluoromethylquinoline, methylurea 576.5 g/mol* Potential for kinase inhibition

*Calculated based on molecular formula.

Key Observations:
  • Fluorinated substituents (e.g., 4-fluorobenzyl in Compound 24) enhance metabolic stability and bioavailability .
  • Heterocyclic additions (e.g., pyrazole in B4) improve target engagement, as seen in prostate cancer models .

Bioavailability and Selectivity

  • Compound 24 : Demonstrated oral bioavailability in preclinical models due to fluorinated and trifluoromethyl groups .
  • B4 : High HPLC purity (99.17%) correlates with improved in vitro efficacy .
  • Thiazolidinediones : Exhibit nM-level potency in leukemia models but lack data on oral absorption .

Biological Activity

N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes a dioxo group and an oxazolidine moiety. Its molecular formula is C25H24F4N4O5 with a molecular weight of approximately 536.48 g/mol. The structural complexity contributes to its diverse biological activities, particularly as an inhibitor of specific enzymes involved in cellular processes.

Inhibition of p300/CBP:
this compound has been identified as a selective inhibitor of the p300/CBP (CREB-binding protein) histone acetyltransferase (HAT). The IC50 value for this inhibition is approximately 0.06 μM, indicating potent activity against this target. The p300/CBP protein plays a crucial role in gene expression regulation and cell signaling pathways, making this compound a potential therapeutic agent in conditions where these pathways are dysregulated.

Biological Activity and Therapeutic Applications

  • Anticancer Properties:
    Preliminary studies suggest that this compound exhibits anticancer properties, particularly against prostate cancer cells. Its ability to modulate epigenetic pathways involved in tumorigenesis positions it as a candidate for cancer therapy .
  • Selectivity and Binding Affinity:
    Interaction studies demonstrate that the compound selectively binds to p300/CBP without significant off-target effects on other HATs. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy. Additionally, at concentrations around 10 μM, it shows some binding affinity towards dopamine and serotonin transporters but does not significantly affect their activity due to limited brain exposure.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Notes
Histone Acetyltransferase Inhibitionp300/CBP0.06Potent selective inhibitor
Anticancer ActivityProstate Cancer Cells-Modulates epigenetic pathways
Binding AffinityDopamine/Serotonin Transporters~10Limited activity due to low brain exposure

Case Study: Anticancer Efficacy

In vitro studies have shown that this compound can significantly reduce the viability of prostate cancer cells. For example, treatment at concentrations of 10 μM led to a marked decrease in cell proliferation over several days .

Furthermore, in vivo studies using xenograft models have indicated that this compound can suppress tumor growth effectively while being well tolerated by the subjects .

Q & A

Advanced Research Question

  • In Vitro HAT Assays : Measure IC₅₀ values using recombinant p300/CBP and fluorescent acetyl-CoA analogs. Reported IC₅₀ for this compound is ~50 nM .
  • Cellular Models : Use p300-dependent cancer cell lines (e.g., multiple myeloma) to assess histone H3K27 acetylation reduction via Western blot .
  • Selectivity Profiling : Compare inhibition against other HATs (e.g., PCAF) to confirm specificity .

How do stereochemical variations in the spiro-oxazolidinedione core influence biological activity?

Advanced Research Question

  • Stereoisomer Comparison : Compound 21 (R-configuration) shows 10-fold higher potency than 22 (S-configuration) in enzymatic assays, highlighting the role of stereochemistry .

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